molecular formula C8H13N5O3 B14360663 Hydrazinecarboximidamide, N-(2-methylphenyl)-, mononitrate CAS No. 94221-17-7

Hydrazinecarboximidamide, N-(2-methylphenyl)-, mononitrate

Cat. No.: B14360663
CAS No.: 94221-17-7
M. Wt: 227.22 g/mol
InChI Key: VLGUOHPPNTVGLR-UHFFFAOYSA-N
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Description

Hydrazinecarboximidamide, N-(2-methylphenyl)-, mononitrate is a chemical compound with a complex structure that includes a hydrazinecarboximidamide group and a 2-methylphenyl group, combined with a nitrate ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinecarboximidamide, N-(2-methylphenyl)-, mononitrate typically involves the reaction of hydrazinecarboximidamide with 2-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboximidamide, N-(2-methylphenyl)-, mononitrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted hydrazine derivatives, oxides, and reduced forms of the original compound.

Scientific Research Applications

Hydrazinecarboximidamide, N-(2-methylphenyl)-, mononitrate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Hydrazinecarboximidamide, N-(2-methylphenyl)-, mononitrate exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Hydrazinecarboximidamide, N,N-dimethyl-2-(2-methylphenyl)-: Similar structure but with additional methyl groups.

    N-Phenylphthalimide: Contains a phthalimide group instead of a hydrazinecarboximidamide group.

Uniqueness

Hydrazinecarboximidamide, N-(2-methylphenyl)-, mononitrate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

CAS No.

94221-17-7

Molecular Formula

C8H13N5O3

Molecular Weight

227.22 g/mol

IUPAC Name

1-amino-2-(2-methylphenyl)guanidine;nitric acid

InChI

InChI=1S/C8H12N4.HNO3/c1-6-4-2-3-5-7(6)11-8(9)12-10;2-1(3)4/h2-5H,10H2,1H3,(H3,9,11,12);(H,2,3,4)

InChI Key

VLGUOHPPNTVGLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=C(N)NN.[N+](=O)(O)[O-]

Origin of Product

United States

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